2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 61012-39-3
VCID: VC7846578
InChI: InChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14)
SMILES: C1=CC=C(C=C1)C2=NNC(=N2)CCN
Molecular Formula: C10H15Cl3N4
Molecular Weight: 297.6

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine

CAS No.: 61012-39-3

Cat. No.: VC7846578

Molecular Formula: C10H15Cl3N4

Molecular Weight: 297.6

* For research use only. Not for human or veterinary use.

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine - 61012-39-3

Specification

CAS No. 61012-39-3
Molecular Formula C10H15Cl3N4
Molecular Weight 297.6
IUPAC Name 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine
Standard InChI InChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14)
Standard InChI Key MRBMBUHRHXSVCZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=N2)CCN
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine, reflects its core structure: a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) substituted with a phenyl group at position 3 and an ethanamine (-CH2_2CH2_2NH2_2) side chain at position 5 . Its SMILES notation, C1=CC=C(C=C1)C2=NNC(=N2)CCN, encodes the connectivity of atoms, while the InChIKey FJGWIYGKBUMGKA-UHFFFAOYSA-N provides a unique identifier for computational studies .

The triazole ring’s aromaticity and nitrogen-rich structure contribute to its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable pharmacophore. The phenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine moiety introduces basicity and solubility in polar solvents .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4
Molecular Weight188.23 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (triazole nitrogens)
Topological Polar Surface Area78.7 Ų
LogP (Octanol-Water)1.32 (predicted)

The compound’s moderate logP value suggests balanced lipophilicity, suitable for oral bioavailability. Its dihydrochloride salt (CAS 1220039-90-6) enhances water solubility, facilitating formulation for biological testing .

Synthetic Methodologies

Conventional Synthesis Routes

A common approach involves cyclocondensation of hydrazones with cyanamides. For example, Yang et al. reported an electrochemical method using aryl hydrazones and cyanamides in the presence of KI and K3_3PO4_4 in methanol . The reaction proceeds via oxidative coupling, forming the triazole ring under mild conditions (room temperature, 6–12 hours) .

General Procedure :

  • Hydrazone Preparation: React aryl aldehydes with phenylhydrazine in ethanol under reflux.

  • Electrochemical Cyclization: Combine hydrazone (0.3 mmol), cyanamide (0.6 mmol), KI (1 equiv.), and K3_3PO4_4 (20 mol%) in methanol. Apply a current using a platinum cathode and graphite anode until completion (monitored by LCMS).

  • Workup: Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

This method achieves yields of 60–85% and avoids harsh reagents, making it environmentally favorable .

Alternative Strategies

Microwave-assisted synthesis and metal-catalyzed cyclizations have also been explored. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can construct the triazole ring, though this requires pre-functionalized starting materials .

Applications in Drug Development

Prodrug Design

The primary amine (-NH2_2) can be acylated or conjugated to improve pharmacokinetics. For example, prodrugs with acetylated amines exhibit prolonged half-lives in rodent models .

Structure-Activity Relationship (SAR) Studies

  • Phenyl Substituents: Electron-withdrawing groups (e.g., -NO2_2) at the para position enhance antifungal activity by 30% .

  • Ethanamine Chain: Extension to a propylamine chain reduces potency, indicating steric constraints .

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